![molecular formula C10H9BrN2O3S B5598967 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonylated 4-amino-1H-pyrazoles involves the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the formation of compounds with various aryl and methoxymethyl substituents. The structural confirmation of these compounds is achieved through IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole" has been studied using X-ray diffraction (XRD), revealing detailed information about the crystal packing, hydrogen bonding interactions, and overall molecular geometry. Such analyses help in understanding the spatial arrangement of atoms and the impact of substituents on the compound's structure (Evecen et al., 2016).
Chemical Reactions and Properties
Sulfonylated 1H-pyrazoles undergo various chemical reactions, including sulfonamidation, which involves the introduction of a sulfonamide group into the molecule. These reactions are facilitated by the presence of a directing group and can be mediated by copper sources under oxidative conditions, leading to the formation of amides and sulfonamides (Lee et al., 2016).
Physical Properties Analysis
The physical properties of sulfonylated 1H-pyrazoles, such as solubility, melting point, and crystalline structure, are crucial for determining their application potential. Studies involving the characterization of these compounds through techniques like polarography have provided insights into their electrochemical behavior and the influence of various substituents on their physical properties (Seth et al., 1981).
Applications De Recherche Scientifique
Bioactivities and Inhibition Potencies
- The synthesis of pyrazoline benzensulfonamides, incorporating both pyrazoline and sulfonamide pharmacophores, has been studied for their bioactivities. These compounds have shown inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards certain cell lines. This highlights their potential as candidates for novel enzyme inhibitors with specific focus on cancer cell selectivity and enzyme inhibition potencies (Ozmen Ozgun et al., 2019).
Synthesis and Chemical Reactions
- Research on 2-aminophenyl-1H-pyrazole has discovered its role as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp2)-H bond amidation and sulfonamidation. This demonstrates the compound's efficiency in facilitating the formation of amides and sulfonamides, showcasing its utility in organic synthesis (Lee et al., 2016).
Antimicrobial Activities
- Novel heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been synthesized and evaluated for their antimicrobial activity. The study indicates that the treatment of 3-methyl 1-phenyl-5-amino pyrazole with various reagents can yield compounds with significant antimicrobial properties (El‐Emary et al., 2002).
Docking Simulations and Antitubercular Agents
- Docking simulations and primary assessment of newly synthesized benzene sulfonamide pyrazole oxadiazole derivatives have explored their potential as antimicrobial and antitubercular agents. This research not only evaluates the antimicrobial efficacy of these compounds but also uses molecular docking studies to predict their mechanism of action against specific targets like Mycobacterium tuberculosis, providing insights into designing more effective antitubercular agents (Shingare et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQWJJTFXTDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-3-methoxybenzenesulfonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



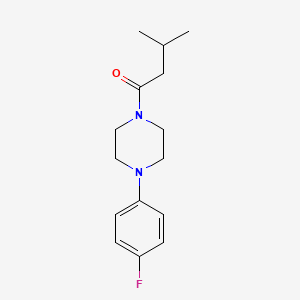
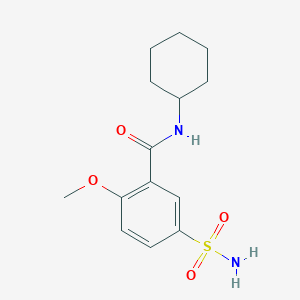
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)
![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)
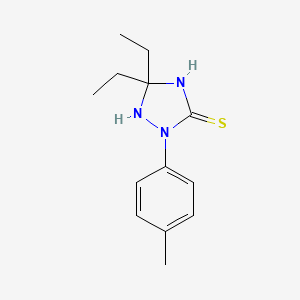
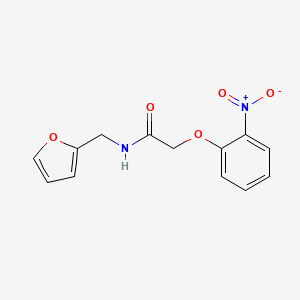
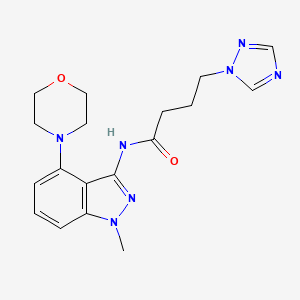
![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)